
4-Chloro-5,7-difluoroquinoline
Vue d'ensemble
Description
4-Chloro-5,7-difluoroquinoline is a chemical compound with the linear formula C9H4ClF2N . It is used as a chemical intermediate .
Synthesis Analysis
Fluorinated quinolines, such as this compound, can be synthesized through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular formula of this compound is C9H4ClF2N . The average mass is 199.585 Da and the monoisotopic mass is 199.000031 Da .
Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .
Applications De Recherche Scientifique
Interaction with Ammonia
Skolyapova et al. (2017) explored the interaction of polyfluorinated 2-chloroquinolines, including 5,7-difluoro-2-chloroquinolines, with ammonia. This study is significant for understanding the synthesis of halogen-containing aminoquinolines, a process relevant in pharmaceutical chemistry (Skolyapova et al., 2017).
Chloroquine Derivatives
Njaria et al. (2015) reviewed the patents describing chloroquine (CQ) and its derivatives, highlighting the chemical structures, biological evaluation, and potential therapeutic applications. 4-Chloro-5,7-difluoroquinoline, as a related compound, is part of this class that has seen repurposing in managing various diseases beyond its initial antimalarial use (Njaria et al., 2015).
Cytotoxicity Evaluation
Zhang et al. (2007) synthesized 4-aminoquinoline derivatives from 4-chloro-7-substituted-quinolines, including this compound, and evaluated their cytotoxic effects on human breast tumor cell lines. This research contributes to understanding the potential of this compound in developing new anticancer agents (Zhang et al., 2007).
Antimalarial and Antiviral Activities
Mizuta et al. (2023) reported on the structural functionalization of 7-chloro-4-aminoquinoline derivatives, including studies on this compound, for their anti-malarial and anti-viral properties. This research provides insights into the drug discovery process for malaria and virus co-infection treatments (Mizuta et al., 2023).
Antibacterial Properties
Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives, including compounds related to this compound, to investigate their antibacterial properties. This study contributes to the development of new antibacterial agents (Al-Hiari et al., 2007).
Antioxidative/Prooxidative Effects
Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidative or prooxidative effects, including compounds similar to this compound. This research is valuable for understanding the potential use of these compounds as antioxidant drugs (Liu et al., 2002).
Antimicrobial Studies and Quantum Chemical Calculations
Murugavel et al. (2017) focused on the synthesis and characterization of 4-chloro-8-methoxyquinoline-2(1H)-one, a compound related to this compound. Their study includes antimicrobial studies and quantum chemical calculations, contributing to the understanding of antimicrobial activity and molecular properties of such compounds (Murugavel et al., 2017).
Computational Studies for COVID-19 Treatment
Vaidya and Vyas (2020) conducted computational studies on chloroquine metabolites, including structures similar to this compound, as potential candidates for COVID-19 treatment. This research highlights the importance of computational approaches in drug discovery during pandemics (Vaidya & Vyas, 2020).
Synthesis and Cytotoxic Evaluation
Kouznetsov et al. (2016) synthesized new 7-chloro-4-phenoxyquinoline derivatives, akin to this compound, and evaluated their cytotoxicity against various human cancer cell lines. This research aids in the development of new antitumor drugs (Kouznetsov et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that many synthetic quinolines, including fluorinated quinolines, exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes .
Mode of Action
The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds and provide some unique properties .
Pharmacokinetics
The compound’s molecular weight is 19959 , which is within the optimal range for oral bioavailability in drug discovery.
Result of Action
Fluorinated quinolines are known to exhibit remarkable biological activity, suggesting that 4-chloro-5,7-difluoroquinoline may have significant molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
4-Chloro-5,7-difluoroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression levels of specific genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. This binding often involves interactions with the active or allosteric sites of the enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the metabolism of nucleotides or amino acids. These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
4-chloro-5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTFMBZVSQOTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656128 | |
| Record name | 4-Chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-46-6 | |
| Record name | 4-Chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874831-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


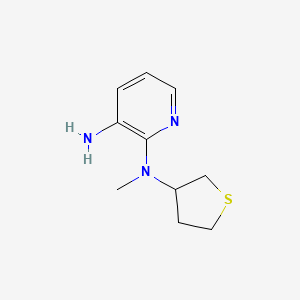
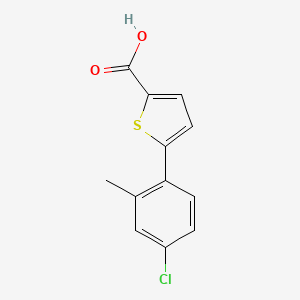
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1486504.png)

amine](/img/structure/B1486506.png)
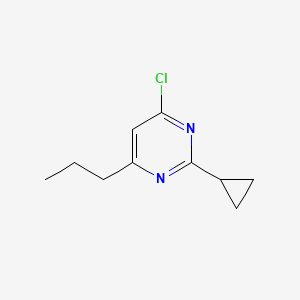
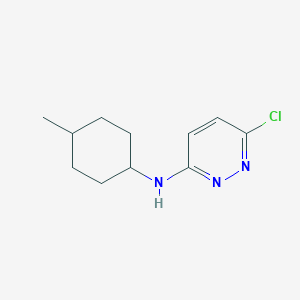



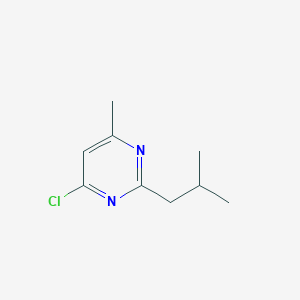
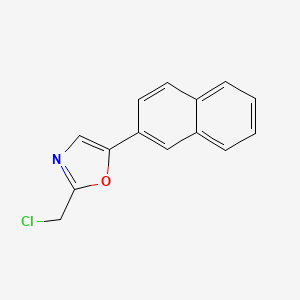
![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
amine](/img/structure/B1486523.png)
